molecular formula C10H8N4O B039668 Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI) CAS No. 123772-63-4

Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)

Cat. No. B039668
CAS RN: 123772-63-4
M. Wt: 200.2 g/mol
InChI Key: QIQCCGHCGCFRQG-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI), also known as benzimidazole-2-ylidene malononitrile oxime, is a chemical compound that has been of great interest to the scientific community. This compound has shown promising results in several scientific research studies, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells, viruses, and bacteria. It may also act by disrupting the cell membrane of these organisms.
Biochemical and Physiological Effects:
Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is that it has shown promising results in several scientific research studies. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI). One direction is to further investigate its potential as an antitumor, antiviral, and antibacterial agent. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is a chemical compound that has shown promising results in several scientific research studies. It has potential as an antitumor, antiviral, and antibacterial agent, and may also have therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.

Synthesis Methods

Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is synthesized by reacting Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)e-2-ylidene malononitrile with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out at room temperature, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) has been extensively studied for its potential medicinal properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to have potential as an antifungal agent. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

123772-63-4

Molecular Formula

C10H8N4O

Molecular Weight

200.2 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(hydroxyamino)prop-2-enenitrile

InChI

InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6-

InChI Key

QIQCCGHCGCFRQG-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\NO)/C#N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N

synonyms

Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI)

Origin of Product

United States

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